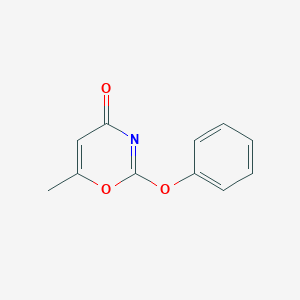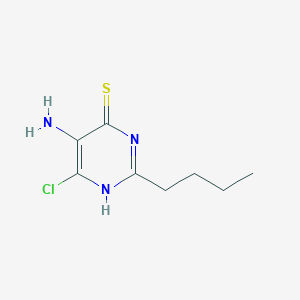![molecular formula C9H8N2 B14590301 9-Diazobicyclo[4.2.1]nona-2,4,7-triene CAS No. 61096-26-2](/img/structure/B14590301.png)
9-Diazobicyclo[4.2.1]nona-2,4,7-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Diazobicyclo[421]nona-2,4,7-triene is a unique bicyclic compound characterized by its distinctive structure, which includes a diazo group attached to a bicyclo[421]nona-2,4,7-triene framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene typically involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate in the presence of a three-component catalytic system comprising Co(acac)2, dppe, Zn, and ZnI2 . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for large-scale production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.
化学反应分析
Types of Reactions: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [6π + 2π]-cycloaddition reactions with alkynes and dienes.
Substitution Reactions: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reagents: Terminal alkynes, 1,3-diynes, and 1,2-dienes are commonly used in cycloaddition reactions.
Substitution Reagents: Various nucleophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit significant biological activity and pharmacological potential .
科学研究应用
9-Diazobicyclo[4.2.1]nona-2,4,7-triene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets such as nicotinic acetylcholine receptors in the central and vegetative nervous systems, thereby exerting their pharmacological effects .
相似化合物的比较
9-Azabicyclo[4.2.1]nona-2,4,7-triene: Shares a similar bicyclic structure but lacks the diazo group.
Bicyclo[4.2.1]nona-2,4,7-triene: A simpler analog without the nitrogen atom.
Uniqueness: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for the formation of diverse derivatives with significant biological activity .
属性
CAS 编号 |
61096-26-2 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
9-diazobicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H8N2/c10-11-9-7-3-1-2-4-8(9)6-5-7/h1-8H |
InChI 键 |
HRGBGUJWMGFZNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C=CC(C2=[N+]=[N-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


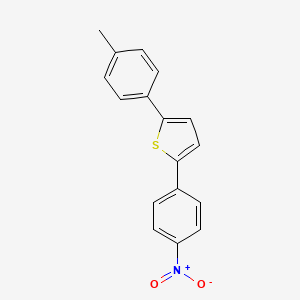
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
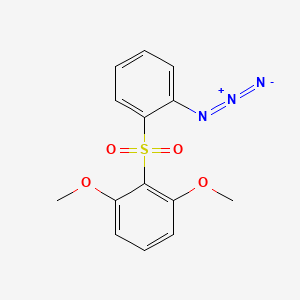
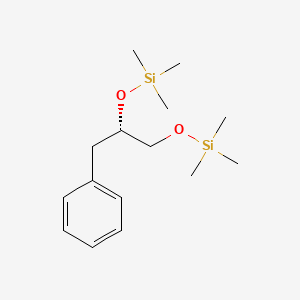
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
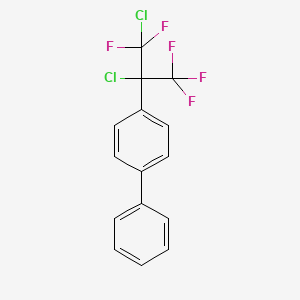
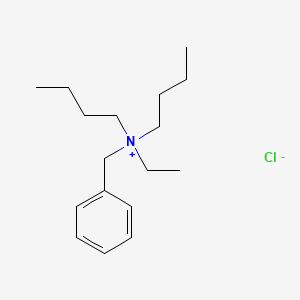


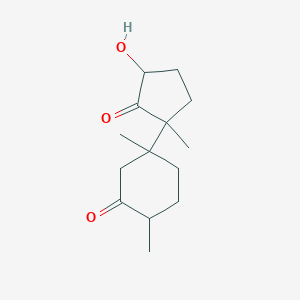
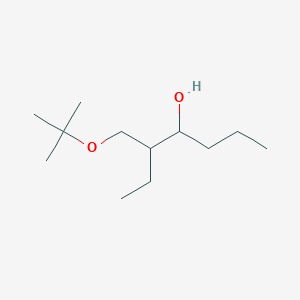
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
